molecular formula C18H17F3N4O2S B2502454 N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-93-0

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2502454
CAS No.: 477852-93-0
M. Wt: 410.42
InChI Key: QFWOXALDROWEDQ-UHFFFAOYSA-N
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Description

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a synthetic compound designed for antimicrobial research, integrating a hydrazinecarbothioamide scaffold known for its versatile biological properties . The molecular structure, featuring an N-allyl substitution and a 3-(trifluoromethyl)benzyl group, is engineered to enhance interactions with bacterial and fungal targets. Hydrazinecarbothioamide derivatives are recognized as key precursors for synthesizing various nitrogen-sulfur heterocycles, such as 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles, which are prominent pharmacophores in medicinal chemistry . Research into related compounds has demonstrated significant efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , as well as fungal pathogens like Candida albicans . The presence of the trifluoromethyl group is a strategic element in modern drug design, aimed at improving metabolic stability and binding affinity through its high electronegativity and lipophilicity . This compound holds substantial value for investigating structure-activity relationships and serves as a critical intermediate in developing novel therapeutic agents against drug-resistant microorganisms.

Properties

IUPAC Name

1-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-2-8-22-17(28)24-23-16(27)13-6-7-15(26)25(11-13)10-12-4-3-5-14(9-12)18(19,20)21/h2-7,9,11H,1,8,10H2,(H,23,27)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWOXALDROWEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The hydrazinecarbothioamide moiety is central to its biological activity.
  • Functional Groups : The presence of a trifluoromethyl group enhances lipophilicity and may influence biological interactions.
  • Pyridine Ring : The 1,6-dihydro-pyridine structure is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of hydrazinecarboxamides exhibit antimicrobial properties. A study on similar compounds showed moderate inhibition against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) reported around 62.5 µM . The structural modifications in hydrazine derivatives can lead to enhanced activity against specific pathogens.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : A study demonstrated that certain derivatives showed IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, indicating potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Butyrylcholinesterase (BuChE) : Similar evaluations revealed IC50 values from 58.01 to 277.48 µM . These findings suggest that modifications to the hydrazine structure can enhance enzyme inhibition potency.

Case Studies

  • Antimycobacterial Activity : In a comparative study, the N-hexyl derivative of a related hydrazinecarboxamide exhibited significant activity against M. tuberculosis, with an MIC of 62.5 µM . This suggests that structural variations can lead to substantial differences in antimicrobial efficacy.
  • Enzyme Inhibition Analysis : In another study focusing on enzyme inhibition, it was found that longer alkyl chains (C5-C7) optimized BuChE inhibition while shorter chains were less effective . This highlights the importance of chain length in modulating biological activity.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Remarks
AChE InhibitionN-pentyl derivative58.01Moderate inhibitor
BuChE InhibitionN-tridecyl derivative58.01Optimal activity
AntimycobacterialN-hexyl derivative≥ 62.5Effective against M. tuberculosis

The proposed mechanism for the enzyme inhibition involves non-covalent interactions at the active site of AChE and BuChE, where the compound's structural features allow it to bind effectively without permanent modification of the enzyme . This reversible binding could provide a therapeutic window for treating conditions associated with cholinergic dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Key Differences :

  • Substituent at Hydrazinecarbothioamide : The N-methyl group replaces the N-allyl group in the parent compound.
  • Electronic Effects: Loss of allyl’s π-electron system may diminish interactions with aromatic residues in target proteins. Solubility: Methyl substitution could marginally enhance aqueous solubility compared to the more lipophilic allyl group.

Biological Relevance: No direct activity data are available for either compound. However, methyl substituents in hydrazine derivatives are often associated with reduced cytotoxicity compared to bulkier groups, as seen in thiosemicarbazone analogs .

Structural Analog: 1-cyclopentyl-N-[(2S,3R)-3-hydroxy-1-phenyl-4-{[3-(trifluoromethyl)benzyl]amino}butan-2-yl]-6-oxo-5-(2-oxopyrrolidin-1-yl)-1,6-dihydropyridine-3-carboxamide

Key Differences :

  • Core Modifications: A cyclopentyl group replaces the hydrazinecarbothioamide moiety, shifting the molecule’s reactivity from thioamide-based interactions to carboxamide-mediated hydrogen bonding.
  • Stereochemistry: The (2S,3R) configuration in the hydroxy-phenyl-aminobutanyl side chain suggests chiral specificity for enzyme binding.

Functional Implications :

  • The 3-(trifluoromethyl)benzyl group is retained, indicating its critical role in target recognition across analogs.
  • The carboxamide linkage and pyrrolidinone substituent align with protease inhibitor scaffolds (e.g., HIV-1 protease inhibitors), suggesting divergent therapeutic applications compared to the hydrazinecarbothioamide-based parent compound .

Comparative Data Table

Parameter Parent Compound (N-allyl-substituted) N-methyl Analog Cyclopentyl-Pyrrolidinone Analog
Molecular Weight ~455.4 g/mol ~427.3 g/mol ~717.7 g/mol
Key Functional Groups Allyl, hydrazinecarbothioamide Methyl, hydrazinecarbothioamide Cyclopentyl, carboxamide, pyrrolidinone
Lipophilicity (Predicted logP) High (allyl + trifluoromethyl) Moderate Very high (cyclopentyl + aromatic)
Target Hypotheses Kinase/Enzyme modulation Antimicrobial? Protease/Chiral enzyme inhibition
Structural Flexibility Moderate (carbonyl bridge) Moderate Low (multiple rigid groups)

Research Findings and Limitations

  • Shared Pharmacophore : The 3-(trifluoromethyl)benzyl group is conserved across analogs, likely serving as a hydrophobic anchor in target binding .
  • Divergent Bioactivity: Substitutions on the hydrazinecarbothioamide or pyridine ring drastically alter target specificity. For example, cyclopentyl-pyrrolidinone modifications suggest protease inhibition, whereas hydrazinecarbothioamide derivatives may favor metal-dependent enzyme interactions.
  • Data Gaps: No direct comparative studies on binding affinities, IC₅₀ values, or pharmacokinetics are publicly available. The 2004 and 2013 sources lack experimental validation for these compounds.

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